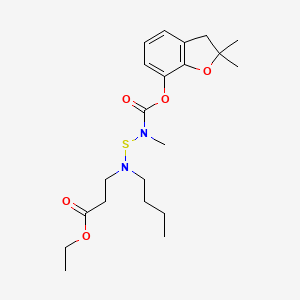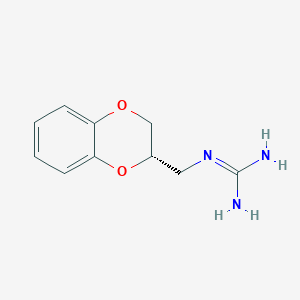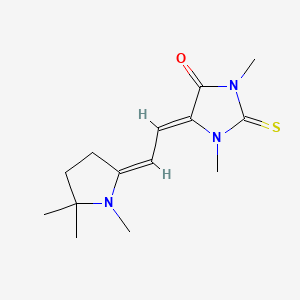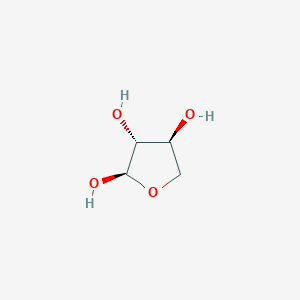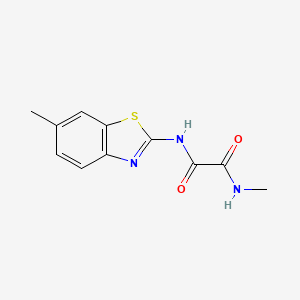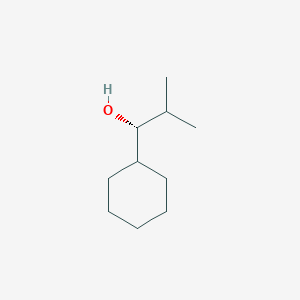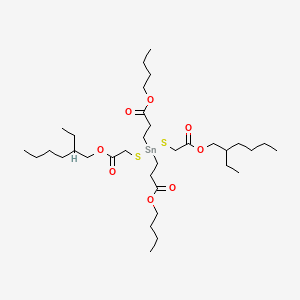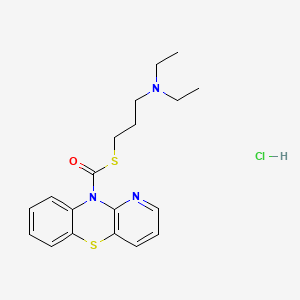
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and carbothioic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride typically involves multiple steps, starting with the formation of the pyrido-benzothiazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The carbothioic acid ester is then introduced through esterification reactions, often using thionyl chloride or similar reagents to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1H-Pyrido[3,2-b][1,4]benzothiazine: A structurally related compound with similar chemical properties.
Isothipendyl: Another compound with a similar core structure, used in different applications.
Prothipendyl: Shares structural similarities and is used in medicinal chemistry.
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(3-diethylaminopropyl) ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
63906-28-5 |
|---|---|
分子式 |
C19H24ClN3OS2 |
分子量 |
410.0 g/mol |
IUPAC名 |
S-[3-(diethylamino)propyl] pyrido[3,2-b][1,4]benzothiazine-10-carbothioate;hydrochloride |
InChI |
InChI=1S/C19H23N3OS2.ClH/c1-3-21(4-2)13-8-14-24-19(23)22-15-9-5-6-10-16(15)25-17-11-7-12-20-18(17)22;/h5-7,9-12H,3-4,8,13-14H2,1-2H3;1H |
InChIキー |
XBIIBDDJYHRPHS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCSC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


